(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride
Overview
Description
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride is an organophosphorus compound with the molecular formula C20H18Cl2FP and a molecular weight of 379.24 g/mol . This compound is known for its unique chemical properties and has found applications in various fields of research and industry.
Mechanism of Action
Target of Action
It’s known that this compound is used as an alkylating reagent during the synthesis of various derivatives .
Mode of Action
As an alkylating reagent, it likely interacts with its targets by transferring its alkyl group .
Biochemical Pathways
The compound is involved in the synthesis of 3-benzylsulfanyl derivatives of 1,2,4-triazole and 4-methyl-1,2,4-triazole . It’s also used in the preparation of 2-chloro-6-fluorobenzylamine, required for the synthesis of 9-substituted adenine .
Result of Action
It’s known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with methyl diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium group can undergo oxidation to form phosphine oxides or reduction to form phosphines.
Coupling Reactions: The compound can be used in coupling reactions to form new carbon-phosphorus bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions, while reducing agents such as lithium aluminum hydride are used for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.
Scientific Research Applications
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride has a broad range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorobenzyl)(methyl)diphenylphosphonium chloride
- (2-Fluorobenzyl)(methyl)diphenylphosphonium chloride
- (2-Bromobenzyl)(methyl)diphenylphosphonium chloride
Uniqueness
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination of substituents imparts distinct electronic and steric properties to the compound, influencing its reactivity and interactions with other molecules. These unique properties make it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl-methyl-diphenylphosphanium;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFP.ClH/c1-23(16-9-4-2-5-10-16,17-11-6-3-7-12-17)15-18-19(21)13-8-14-20(18)22;/h2-14H,15H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOBJSWCKMIBNH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](CC1=C(C=CC=C1Cl)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2FP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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